Perfluorodecyl iodide

Catalog No.
S529855
CAS No.
423-62-1
M.F
C10F21I
M. Wt
645.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecyl iodide

CAS Number

423-62-1

Product Name

Perfluorodecyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane

Molecular Formula

C10F21I

Molecular Weight

645.98 g/mol

InChI

InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32

InChI Key

UDWBMXSQHOHKOI-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

solubility

Soluble in DMSO

Synonyms

Henicosafluoro-10-iododecane; 1-Iodoperfluorodecane; Decane, heneicosafluoro-1-iodo-; Perfluoro-1-iododecane; Perfluorodecyl iodide; Henicosafluorodecyl Iodide.

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorodecyl iodide is 645.8709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorodecyl iodide (C10F21I) is a fully fluorinated, long-chain alkyl halide procured primarily as a highly reactive precursor for fluorous synthesis and materials science. Characterized by a weak terminal carbon-iodine bond and an extended highly hydrophobic/oleophobic carbon backbone, it serves as a premier building block for radical perfluoroalkylation and the synthesis of fluorous-tagged catalysts. Unlike its shorter-chain analogs, perfluorodecyl iodide is a stable solid at room temperature (melting point 65–68 °C), which significantly simplifies handling, precise gravimetric dosing, and storage in both laboratory and industrial manufacturing environments .

Substituting perfluorodecyl iodide with shorter-chain analogs (such as perfluorooctyl or perfluorohexyl iodide) or different halides (such as perfluorodecyl bromide) fundamentally compromises both processability and end-product performance. Shorter-chain iodides fail to provide the extreme lipophobicity required for quantitative fluorous phase separation, leading to unacceptable catalyst leaching in fluorous solid-phase extraction (FSPE) workflows. Furthermore, attempting to substitute the reactive iodide with a bromide analog drastically reduces radical reactivity; the significantly higher C-Br bond dissociation energy prevents efficient initiation in mild Atom Transfer Radical Addition (ATRA) reactions, leading to stalled syntheses or the requirement for unselective, harsh reaction conditions [1].

Room-Temperature Solid State for Enhanced Processability and Reduced Volatility

Perfluorodecyl iodide is a stable solid at standard ambient conditions (MP 65–68 °C), providing a critical handling advantage over shorter-chain homologues. In direct comparison, perfluorooctyl iodide (C8F17I) has a melting point of 20–25 °C, making it prone to melting during transit or ambient storage, while perfluorohexyl iodide (C6F13I) is a volatile liquid (MP -45 °C). The solid state of the C10 compound eliminates the need for temperature-controlled storage to prevent phase changes, simplifies precise gravimetric dosing, and drastically mitigates the inhalation exposure risks associated with the higher vapor pressures of liquid perfluoroalkyl iodides .

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data65–68 °C (Stable solid)
Comparator Or BaselinePerfluorooctyl iodide (20–25 °C, borderline liquid) and Perfluorohexyl iodide (-45 °C, liquid)
Quantified Difference>40 °C higher melting point than the C8 analog
ConditionsStandard ambient temperature and pressure (SATP)

Procurement of the solid C10 analog simplifies logistics, reduces worker exposure to volatile PFAS, and ensures reproducible weighing in manufacturing.

Superior Radical Initiation via Low C-I Bond Dissociation Energy

For radical-mediated perfluoroalkylation, the choice of the terminal halide is critical for reaction efficiency. Perfluorodecyl iodide features a weak C-I bond with a dissociation energy of approximately 52.5 kcal/mol, allowing for facile homolytic cleavage under mild thermal or photochemical conditions. Substituting this with perfluorodecyl bromide (C10F21Br) introduces a much stronger C-Br bond (typically >68 kcal/mol), which is largely inert under standard Atom Transfer Radical Addition (ATRA) conditions. Consequently, the iodide achieves high-yield insertion into alkenes and alkynes where the bromide fails to initiate radical propagation [1].

Evidence DimensionCarbon-halide bond dissociation energy (BDE)
Target Compound Data~52.5 kcal/mol (C-I bond)
Comparator Or BaselinePerfluoroalkyl bromides (>68 kcal/mol, C-Br bond)
Quantified Difference>15 kcal/mol lower activation threshold for radical generation
ConditionsHomolytic cleavage in radical perfluoroalkylation (ATRA)

Buyers must procure the iodide form for any synthetic workflow relying on radical addition, as the bromide will not react under mild catalytic conditions.

Maximized Immobility in Fluorous Solid-Phase Extraction (FSPE)

The length of the perfluoroalkyl chain directly dictates the partition coefficient of fluorous-tagged molecules between organic and fluorous phases. Catalysts tagged with the perfluorodecyl (C10) group, such as 3,5-bis(perfluorodecyl)phenylboronic acid synthesized directly from perfluorodecyl iodide, exhibit near-complete immobility in the fluorous phase. This allows for highly efficient catalyst recovery via simple fluorous solid-phase extraction (FSPE) or liquid-liquid extraction. Shorter C6 or C8 chains often result in higher solubility in the organic phase, leading to unacceptable catalyst leaching and reduced recycling efficiency over multiple reaction cycles [1].

Evidence DimensionCatalyst recovery efficiency via fluorous phase partitioning
Target Compound DataNear-complete fluorous immobilization for C10-tagged catalysts
Comparator Or BaselineC6 or C8-tagged catalysts (higher organic phase leaching)
Quantified DifferenceSuperior partition coefficient enabling multi-cycle catalyst recycling without significant mass loss
ConditionsBiphasic extraction (e.g., perfluorocarbon/toluene) or FSPE

For industrial scale-up of fluorous-catalyzed reactions, the C10 precursor is mandatory to ensure cost-effective catalyst recycling and prevent product contamination.

Synthesis of Fluorous-Tagged Catalysts and Reagents

Because of its strong fluorous phase partitioning, perfluorodecyl iodide is the preferred precursor for synthesizing fluorous-tagged catalysts, such as fluorous boronic acids for direct amide condensation. The C10 chain ensures that the resulting catalyst can be quantitatively recovered via fluorous solid-phase extraction (FSPE) without leaching into the organic product stream[1].

Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes

The low C-I bond dissociation energy makes this compound highly effective for radical perfluoroalkylation. It is heavily procured for ATRA reactions to synthesize perfluoroalkyl-substituted vinyl, alkynyl, and allylic compounds under mild photochemical or thermal initiation, where bromide analogs would fail to react [2].

Aqueous Radical Perfluoroalkylation

The stability and solid state of perfluorodecyl iodide allow it to be utilized in greener, water-based radical addition methodologies. It successfully undergoes thermal radical addition to alkynes in water without the need for toxic cosolvents or transition metal catalysts, providing a highly processable route to fluorinated building blocks [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

8.1

Exact Mass

645.8709

Boiling Point

195.0 °C

Appearance

Solid powder

Melting Point

66.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 92 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

423-62-1

Wikipedia

Perfluorodecyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023
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20: 3, 5-Bis (perfluorodecyl) phenylboronic acid as an easily recyclable direct amide condensation catalyst. Ishihara K, et al. Synlett 2001(9), 1371-1374, (2001)

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